4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
Description
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring
Properties
IUPAC Name |
4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLHSUUCRUZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640352 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-80-9 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine-7-carbaldehyde typically involves:
Key Preparation Method: Condensation with 2-Chloroacetonitrile
One effective and documented method involves the condensation of a protected 2-hydroxy-3-aminopyridine derivative with 2-chloroacetonitrile under basic conditions to form the pyrido-oxazine ring system.
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- A suspension of potassium carbonate (K2CO3) in acetonitrile is prepared.
- The protected 3-hydroxy-2-aminopyridine is added to this suspension.
- The mixture is stirred at reflux or room temperature depending on the substrate.
- 2-Chloroacetonitrile is introduced to facilitate cyclization.
- The reaction proceeds to form the oxazine ring fused to the pyridine.
- The product is isolated and purified, often by recrystallization or chromatography.
-
- Protection of the amino group (e.g., as an amide or carbamate) is essential to prevent side reactions and improve yield.
- The reaction conditions (solvent, temperature, time) significantly influence yield and regioselectivity.
- The regioisomer formed can be distinguished by $$^{13}C$$ NMR spectroscopy, particularly the chemical shifts of the methylene group in the oxazine ring.
-
- Acceptable yields have been reported (exact percentages vary depending on conditions).
- The method allows for relatively straightforward purification.
Functional Group Transformations and Further Modifications
After the formation of the pyrido-oxazine core, the aldehyde group at the 7-position can be introduced or modified through:
- Oxidation of corresponding alcohols or methyl groups.
- Use of formylation reactions on the pyrido-oxazine intermediate.
One example from related literature involves:
- Reduction of an ester intermediate to the corresponding alcohol.
- Subsequent oxidation to the aldehyde using reagents such as N,N-diisopropylcarbodiimide with dichloroacetic acid or other mild oxidizing agents.
Experimental Details from Literature
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. | K2CO3 in acetonitrile, protected 3-hydroxy-2-aminopyridine, reflux | Cyclization with 2-chloroacetonitrile | Formation of pyrido-oxazine ring |
| 2. | Protection of amino group (amide/carbamate) | Improves reaction rate and yield | Higher selectivity, better yield |
| 3. | Oxidation (e.g., N,N-diisopropylcarbodiimide + Cl2CHCOOH) | Conversion of alcohol intermediate to aldehyde | Formation of 7-carbaldehyde group |
| 4. | Purification by flash column chromatography | Isolation of pure compound | High purity product |
Analytical Characterization Supporting Preparation
-
- $$^{1}H$$ and $$^{13}C$$ NMR are crucial to confirm the formation of the oxazine ring and position of substituents.
- Chemical shifts of the methylene group in the oxazine moiety serve as indicators of regioisomer formation.
- 2D NMR techniques (HETCOR, HMQC, HMBC) confirm ring structure and substitution pattern.
-
- Used to assess purity and confirm identity.
-
- Confirms the molecular formula and purity.
Summary Table of Preparation Methods and Key Parameters
| Preparation Step | Reagents/Conditions | Key Observations | Yield & Purity |
|---|---|---|---|
| Cyclization with 2-chloroacetonitrile | K2CO3, acetonitrile, reflux, protected amine | Formation of fused oxazine ring | Moderate to good yield |
| Protection of amino group | Amide or carbamate protection | Required for reaction efficiency | Improves yield |
| Oxidation to aldehyde | N,N-diisopropylcarbodiimide + Cl2CHCOOH | Mild conditions, selective oxidation | High purity aldehyde |
| Purification | Flash column chromatography | Effective isolation of product | >95% purity typical |
Research Findings and Notes
- The condensation method with 2-chloroacetonitrile is considered efficient and reproducible for synthesizing the pyrido-oxazine core.
- Protection of the amino group is critical to avoid side reactions and improve yields.
- The regioselectivity of the cyclization can be monitored and confirmed by detailed NMR analysis.
- Subsequent oxidation steps to introduce the aldehyde group are mild and maintain the integrity of the heterocyclic system.
- The synthetic route allows for potential functionalization at other positions for derivative synthesis.
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group can undergo reduction to form primary alcohols. A common method uses lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
| Reaction Parameters | Conditions | Yield |
|---|---|---|
| LiAlH₄ reduction | LiAlH₄ (1.0 M THF solution), reflux | 79–85% |
| Workup | H₂O, NaOH, MgSO₄ purification | – |
Mechanism : The aldehyde is reduced to an alcohol via hydride transfer .
Cross-Coupling Reactions
The oxazine ring’s nitrogen atoms enable participation in palladium-catalyzed cross-coupling reactions. For example, boronic acid derivatives of similar structures undergo Suzuki-Miyaura coupling.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura coupling | Pd catalyst, K₂CO₃, NaOH | DMF, room temperature |
| Heck reaction | Pd catalyst, base (e.g., Et₃N) | THF, elevated temperature |
Mechanism : Palladium-mediated coupling with aryl or alkenyl partners.
Condensation Reactions
The aldehyde group reacts with nucleophiles (e.g., amines) to form imines or undergo aldol condensations.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Imine formation | Amine, acid catalyst | Aqueous or organic solvent |
| Aldol reaction | Base (e.g., NaOH), solvent | Heated conditions |
Comparison of Reaction Yields
Research Findings
-
Cyclization specificity : Acetonitrile enhances regioselectivity in oxazine ring formation .
-
Reduction efficiency : LiAlH₄’s stoichiometry and quenching methods critically affect purity .
-
Cross-coupling versatility : Boronic acid derivatives enable functionalization for medicinal chemistry applications.
This compound’s reactivity highlights its utility in heterocyclic synthesis and drug discovery. Further studies could explore its interactions with enzymes or biopolymers.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-methanol
Uniqueness
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde is unique due to the presence of both a pyridine and an oxazine ring in its structure. This dual-ring system imparts specific chemical and biological properties that are not found in simpler analogues. Its aldehyde functional group also provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential applications in pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- CAS Number : 24229647
Synthesis
The synthesis of this compound has been achieved through various methods involving cyclization reactions and functionalization techniques. Notably, tandem reactions have been employed to yield this compound efficiently from simpler precursors .
Biological Activity
The biological activities of this compound have been investigated in several studies. The following sections summarize key findings regarding its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine exhibit notable antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
Antibacterial and Antifungal Properties
Studies have demonstrated that the compound possesses antibacterial and antifungal activities. It has been tested against several strains of bacteria and fungi, showing effectiveness comparable to standard antibiotics . The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Effects : A study involving a series of pyrido[3,2-b][1,4]oxazine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The lead compound exhibited an IC50 value in the low micromolar range against breast cancer cells .
- Antimicrobial Testing : In a comparative study against common pathogens such as E. coli and S. aureus, the compound showed minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics .
- Oxidative Stress Studies : In cellular models exposed to oxidative stress, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS), indicating its potential as a protective agent .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde?
Methodological Answer: The compound can be synthesized via reduction of pyrido-oxazinone intermediates using lithium aluminum hydride (LiAlH4). For example, pyrido oxazinones (e.g., 4-acyl derivatives) are reduced to yield the dihydrooxazine core, followed by formylation at the 7-position using Vilsmeier-Haack conditions (e.g., POCl3/DMF) . Key steps include:
Q. How can the purity of this compound be validated in academic settings?
Methodological Answer: Purity is assessed via:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Compare retention times against reference standards .
- NMR: Confirm structural integrity by analyzing <sup>1</sup>H and <sup>13</sup>C NMR spectra. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
- Mass spectrometry: High-resolution MS (HRMS) should match the exact mass (calc. for C10H12N2O2: 192.0899) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Desiccate using silica gel to avoid hydrolysis of the aldehyde group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the aldehyde group in derivatization reactions?
Methodological Answer:
- DFT calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity (Fukui indices) at the aldehyde carbon .
- Docking studies: Simulate interactions with nucleophiles (e.g., amines, hydrazines) to design site-specific conjugates for drug discovery .
- Solvent effects: Use COSMO-RS to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF, DMSO) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- SAR analysis: Compare substituent effects on the pyridooxazine core. For example, bromine at position 7 (as in 7-bromo analogs) reduces solubility but enhances binding to kinase targets .
- Metabolic profiling: Use LC-MS/MS to identify metabolites (e.g., oxidation of the aldehyde to carboxylic acid) that may explain discrepancies in in vitro vs. in vivo assays .
- Crystallography: Resolve 3D structures of protein-ligand complexes to validate binding modes .
Q. How can boronate ester derivatives of this compound be synthesized for Suzuki-Miyaura cross-coupling?
Methodological Answer:
Q. What experimental designs assess the compound’s photostability for long-term pharmacological studies?
Methodological Answer:
- ICH Guidelines: Expose solutions (1 mg/mL in ethanol) to UV light (320–400 nm) for 24–48 hours. Monitor degradation via HPLC .
- Kinetic analysis: Calculate half-life (t1/2) under accelerated conditions (e.g., 500 W/m<sup>2</sup> irradiance) .
- Protection strategies: Add antioxidants (e.g., BHT) or use light-resistant packaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
